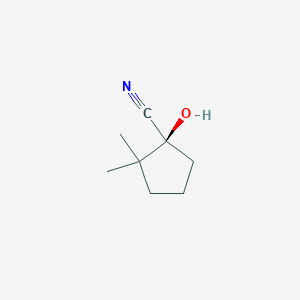
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a cyclopentane ring with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Nitrile Group: The nitrile group can be added through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Formation of 2,2-dimethylcyclopentanone.
Reduction: Formation of 1-amino-2,2-dimethylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,2-dimethylcyclopentane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,2-Dimethylcyclopentane-1-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
(S)-1-Hydroxy-2,2-dimethylcyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(1S)-1-hydroxy-2,2-dimethylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)4-3-5-8(7,10)6-9/h10H,3-5H2,1-2H3/t8-/m1/s1 |
Clave InChI |
MBFSJJDZQDKUFI-MRVPVSSYSA-N |
SMILES isomérico |
CC1(CCC[C@]1(C#N)O)C |
SMILES canónico |
CC1(CCCC1(C#N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















